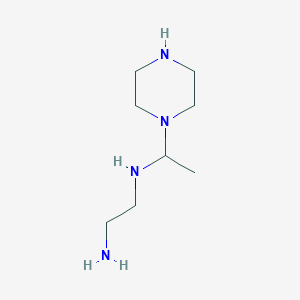
N1-(1-(Piperazin-1-yl)ethyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine is a chemical compound with the molecular formula C8H20N4. It is also known by other names such as N-[2-(1-piperazinyl)ethyl]ethylenediamine. This compound is characterized by the presence of both piperazine and ethylenediamine functional groups, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine typically involves the reaction of piperazine with ethylenediamine under controlled conditions. One common method includes the use of diethylenetriamine as a starting material, which undergoes a series of reactions to introduce the piperazine moiety . The reaction conditions often involve heating and the use of solvents such as DMSO or water to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes. For example, it can inhibit carbonic anhydrases by anchoring to the zinc-coordinated water molecule in the enzyme’s active site . This interaction disrupts the enzyme’s function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diethylenetriamine: A related compound with similar functional groups but lacking the piperazine moiety.
Piperazine: A simpler compound that forms the basis for the piperazine moiety in N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine.
Uniqueness
N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine is unique due to the presence of both piperazine and ethylenediamine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
114289-17-7 |
|---|---|
Fórmula molecular |
C8H20N4 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
N'-(1-piperazin-1-ylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H20N4/c1-8(11-3-2-9)12-6-4-10-5-7-12/h8,10-11H,2-7,9H2,1H3 |
Clave InChI |
NBVFZTVREXMIIP-UHFFFAOYSA-N |
SMILES |
CC(NCCN)N1CCNCC1 |
SMILES canónico |
CC(NCCN)N1CCNCC1 |
| 18246-33-8 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)

